Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate
Description
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate (IUPAC name) is a fluorinated ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a trifluoromethyl (CF₃) substituent. Its molecular formula is C₁₂H₁₆F₃NO₄, with a molecular weight of 295.25 g/mol . The Boc group enhances stability during synthetic processes, while the CF₃ moiety imparts electron-withdrawing effects, influencing reactivity and lipophilicity.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pent-4-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO4/c1-6-7-11(8(17)19-5,12(13,14)15)16-9(18)20-10(2,3)4/h1H,7H2,2-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWJQCWASWSOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Functional Group Introduction
The synthesis typically begins with the construction of the pent-4-ynoate backbone. A common approach involves the use of 2-amino-2-(trifluoromethyl)pent-4-ynoic acid as a precursor. The amino group is protected using tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a mild base such as triethylamine or 4-dimethylaminopyridine (DMAP) . This step ensures selective protection of the amine while preserving the reactivity of the alkyne and ester functionalities.
Esterification follows, often employing iodomethane and potassium carbonate in acetonitrile to convert the carboxylic acid to the methyl ester. The reaction is typically conducted at room temperature for 12–24 hours to achieve >90% conversion.
Key Reaction Conditions:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Enhances nucleophilicity of iodomethane |
| Base | K₂CO₃ | Minimizes Boc-group cleavage |
| Temperature | 20–25°C | Prevents alkyne decomposition |
| Reaction Time | 18 hours | Balances conversion and side reactions |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize efficiency and safety. A continuous flow reactor system is employed to minimize handling of volatile intermediates. The process integrates:
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Microreactors for Boc protection (residence time: 10–15 minutes at 50°C).
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Packed-bed columns filled with immobilized lipases for enantioselective esterification.
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In-line purification using scavenger resins to remove excess iodomethane and bases.
Advantages:
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Yield Increase : 75% (batch) → 92% (flow).
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Waste Reduction : Solvent consumption decreases by 40%.
Catalytic Trifluoromethylation
The trifluoromethyl group is introduced via copper-mediated radical trifluoromethylation using Langlois’ reagent (CF₃SO₂Na) . This method avoids the use of hazardous gaseous CF₃I and achieves 85–90% regioselectivity.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80°C |
Reaction Optimization and Challenges
Steric and Electronic Effects
The trifluoromethyl group introduces significant steric hindrance, necessitating elevated temperatures (80–100°C) for amide bond formation. Electronic effects from the alkyne moiety further complicate nucleophilic substitutions, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states.
Byproduct Mitigation
Common byproducts include:
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Dehydrohalogenation products from incomplete Sonogashira couplings.
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Boc-group cleavage under acidic conditions.
Solutions:
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Scavenging agents : Thiourea derivatives (0.5 equiv) reduce Pd black formation.
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Buffered deprotection : Use citric acid/sodium citrate (pH 4.0–5.0) for selective Boc removal.
Characterization and Quality Control
Spectroscopic Analysis
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¹H NMR :
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Boc tert-butyl protons: δ 1.42 (s, 9H).
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Alkyne proton: δ 2.85 (t, J = 2.6 Hz, 1H).
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Trifluoromethyl group: δ 3.98 (q, J = 10.2 Hz, 1H).
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¹³C NMR :
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CF₃: δ 125.6 (q, J = 288 Hz).
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Ester carbonyl: δ 170.2.
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Chiral Purity Assessment
Chiral HPLC (Chiralpak® IA column, hexane/isopropanol 90:10) resolves enantiomers with a resolution factor (Rₛ) >2.0.
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize iridium-based photocatalysts (e.g., Ir(ppy)₃) for trifluoromethylation under visible light. This method achieves 78% yield at 25°C, reducing energy consumption by 60% compared to thermal approaches.
Biocatalytic Approaches
Immobilized Candida antarctica lipase B (CAL-B) catalyzes enantioselective esterification with >99% ee . Key parameters include:
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Water activity (aᵥ) : 0.25.
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Solvent : tert-Butyl methyl ether (MTBE).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6 in an aprotic solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
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Drug Development:
- The compound is often utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for the introduction of trifluoromethyl groups, which can enhance the metabolic stability and bioactivity of drug candidates. Research has shown that trifluoromethylated compounds can exhibit improved pharmacokinetic properties, making them valuable in drug design .
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Peptide Synthesis:
- Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate serves as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used to protect amines during the synthesis of peptides, allowing for selective reactions without interference from amino groups . This application is critical in developing complex peptide-based therapeutics.
- Antiviral Agents:
Organic Synthesis Applications
- Synthetic Intermediates:
- Reagent in Chemical Reactions:
Case Study 1: Synthesis of Anticancer Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of trifluoromethylated compounds using this compound as a key intermediate. These compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
Case Study 2: Development of Novel Antiviral Compounds
A recent investigation explored the antiviral efficacy of derivatives synthesized from this compound. The study found that certain derivatives exhibited potent activity against influenza virus, highlighting the compound's utility in developing new antiviral therapies .
Mechanism of Action
The mechanism of action of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Methyl (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoate (Compound 6)
- Molecular Formula: C₁₀H₁₅NO₄
- Molecular Weight : 213.23 g/mol
- Key Differences : Lacks the trifluoromethyl group at the C2 position.
- Properties : Synthesized via Boc protection of L-propargyl glycine, yielding a colorless oil with 99% efficiency . The absence of CF₃ reduces lipophilicity and electron-withdrawing effects, making it less reactive in nucleophilic substitution reactions compared to the target compound.
Methyl 2-Amino-2-(trifluoromethyl)pent-4-ynoate
- Molecular Formula: C₇H₈F₃NO₂
- Molecular Weight : 195.14 g/mol
- Key Differences : Lacks the Boc-protecting group.
- Properties: The deprotected amino group increases reactivity but reduces stability, necessitating inert conditions for handling . Applications include serving as an intermediate for further functionalization in drug synthesis.
Methyl 2-{[(Benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate
- Molecular Formula: C₁₅H₁₄F₃NO₄
- Molecular Weight : 329.27 g/mol
- Key Differences : Benzyloxycarbonyl (Cbz) group instead of Boc.
- Properties: The Cbz group is labile under hydrogenolysis, offering orthogonal protection strategies compared to acid-stable Boc. This compound’s higher molecular weight and aromaticity may reduce solubility in nonpolar solvents .
Methyl 2-[Allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate
- Molecular Formula: C₁₅H₂₀F₃NO₄
- Molecular Weight : 335.32 g/mol
- Key Differences : Allyl group attached to the Boc-protected nitrogen.
- This modification increases molecular weight by 40.07 g/mol compared to the target compound, impacting pharmacokinetic properties .
Comparative Data Table
Key Research Findings
Synthetic Utility : The Boc group in the target compound enables selective deprotection under acidic conditions (e.g., HCl/dioxane), preserving the CF₃ and alkyne moieties for subsequent reactions .
CF₃ Effects : The trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates, as seen in analogs like triflusulfuron-methyl ester .
Steric and Electronic Modifications: Allyl-substituted derivatives (e.g., C₁₅H₂₀F₃NO₄) exhibit unique reactivity in transition-metal-catalyzed reactions, expanding applications in medicinal chemistry .
Safety Profiles : All compounds share similar risk statements (R36/37/38: irritant), necessitating standard laboratory precautions .
Biological Activity
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate (commonly referred to as the compound) is a synthetic organic molecule with notable biological activity. This article explores its chemical properties, mechanisms of action, and applications in biological research.
- IUPAC Name : this compound
- CAS Number : 929616-33-1
- Molecular Formula : C12H16F3N O4
- Molecular Weight : 295.25 g/mol
The biological activity of the compound is primarily attributed to its unique chemical structure, which includes a trifluoromethyl group that enhances its reactivity and stability. The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, which can modulate various biochemical pathways.
- Enzyme Interaction : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor by mimicking substrate structures.
- Protein Modification : It is also utilized in studies focusing on post-translational modifications of proteins, where the tert-butoxycarbonyl group can facilitate the introduction of amino groups into peptide chains.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may have antitumor effects by inhibiting cell proliferation in cancer cell lines. This has been linked to its ability to interfere with signaling pathways associated with tumor growth.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study Example
A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The study concluded that further exploration into the compound's structure-activity relationship could yield valuable insights into its therapeutic potential.
Applications in Research
This compound is extensively used in various fields:
- Medicinal Chemistry : As a building block for synthesizing more complex pharmaceutical agents.
- Biochemistry : In studies examining enzyme kinetics and protein interactions.
- Material Science : Employed in developing specialty chemicals due to its unique properties.
Q & A
Q. Basic Research Focus :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl), trifluoromethyl (δ −60 to −70 ppm in ¹⁹F NMR), and alkyne protons (δ 2.0–3.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 297.27) and isotopic patterns for fluorine .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
Advanced Research Focus :
The CF₃ group enhances metabolic stability and lipophilicity, impacting:
- Enzyme Binding : Fluorine’s electronegativity modulates electron-deficient regions, improving binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Oxidative Stability : CF₃ reduces susceptibility to cytochrome P450-mediated degradation, prolonging in vivo half-life .
Methodological Insight : Use docking studies (AutoDock Vina) to predict interactions with target proteins like EGFR or COX-2 .
What are the stability challenges of this compound under different storage and reaction conditions?
Q. Basic Research Focus :
- Hydrolysis Risk : The ester bond is labile under acidic/basic conditions. Store at −20°C in anhydrous DMSO or THF .
- Light Sensitivity : The alkyne moiety may undergo [2+2] cycloaddition under UV light. Use amber vials and inert atmospheres (N₂) .
Advanced Analysis : Monitor degradation via TLC (Rf shifts) or LC-MS over 48-hour stability trials .
How can computational modeling guide the design of derivatives with enhanced biological activity?
Q. Advanced Research Focus :
- QSAR Studies : Correlate substituent effects (e.g., replacing Boc with Fmoc) on logP and IC₅₀ values using Gaussian or MOE .
- Docking Simulations : Identify key residues in target proteins (e.g., SARS-CoV-2 main protease) for structure-based optimization .
Validation : Synthesize top-scoring virtual derivatives and test in vitro (e.g., enzyme inhibition assays) .
What contradictions exist in reported biological data, and how can they be resolved experimentally?
Q. Advanced Research Focus :
- Contradiction : Discrepancies in IC₅₀ values for similar CF₃-containing compounds may arise from impurity levels (>95% purity required) or assay conditions (e.g., serum concentration) .
- Resolution :
- Reproduce assays with rigorously purified batches.
- Standardize protocols (e.g., ATP concentration in kinase assays) .
What strategies are effective for synthesizing and characterizing novel derivatives of this compound?
Q. Advanced Research Focus :
- Derivatization : Replace the Boc group with acetyl or tosyl via nucleophilic substitution .
- Click Chemistry : Functionalize the alkyne with azides (e.g., PEG-azide) under Cu(I) catalysis for prodrug designs .
- Characterization : Use 2D NMR (HSQC, HMBC) to confirm regiochemistry in complex derivatives .
How can researchers mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
Q. Advanced Research Focus :
- Catalyst Optimization : Switch from Pd(PPh₃)₄ to XPhos Pd G3 for higher turnover in alkyne couplings .
- Flow Chemistry : Implement continuous flow systems to control exothermic steps (e.g., fluorination) and reduce racemization .
What are the best practices for handling and disposing of this compound under green chemistry principles?
Q. Basic Research Focus :
- Waste Management : Neutralize acidic/basic byproducts with ion-exchange resins before disposal .
- Solvent Recovery : Distill and reuse DCM/THF using rotary evaporators to minimize waste .
How does the compound’s stereochemistry impact its interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
